molecular formula C16H17N3O5S B2373958 N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 1105246-13-6

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2373958
CAS No.: 1105246-13-6
M. Wt: 363.39
InChI Key: YCTSHPHJJZRYRN-UHFFFAOYSA-N
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Description

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including an oxalamide moiety, a furan ring, and a dioxidoisothiazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable thiol with an oxidizing agent to form the dioxidoisothiazolidinyl group.

    Coupling with a phenyl ring: The dioxidoisothiazolidinyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Formation of the oxalamide moiety: The phenyl-dioxidoisothiazolidinyl intermediate is reacted with oxalyl chloride to form the oxalamide group.

    Introduction of the furan ring: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction with the oxalamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It is explored for use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring and oxalamide moiety may also contribute to the compound’s overall biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide
  • N- [5- (1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2- (4-piperidin-1-ylphenyl)acetamide
  • (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid

Uniqueness

N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of both the dioxidoisothiazolidinyl group and the furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTSHPHJJZRYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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